molecular formula C8H8BrClO B1291377 4-Bromo-2-chloro-1-ethoxybenzene CAS No. 279261-80-2

4-Bromo-2-chloro-1-ethoxybenzene

Cat. No.: B1291377
CAS No.: 279261-80-2
M. Wt: 235.5 g/mol
InChI Key: JMGHGJRBIZDABO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-ethoxybenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, substituted with bromine, chlorine, and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-ethoxybenzene typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and environmental considerations, ensuring minimal waste and high yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Intermediates

4-Bromo-2-chloro-1-ethoxybenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of dapagliflozin, a drug used for treating type 2 diabetes mellitus. The synthesis of this compound involves several methods, including the reaction of phenetole with specific brominated compounds under controlled conditions to minimize impurities .

Synthesis Process Overview

StepDescription
1Reacting a compound with phenetole
2Reduction of the reaction product
3Purification to obtain this compound

Medicinal Applications

The primary application of this compound is as an intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown potential in treating various diseases, particularly diabetes. Dapagliflozin, derived from this compound, functions by inhibiting sodium-glucose co-transporter 2 (SGLT2), thereby reducing blood sugar levels .

Environmental and Agricultural Uses

Halogenated compounds like this compound are also investigated for their potential use in agricultural applications, particularly as intermediates in the synthesis of insecticides and herbicides. The selective bromination process allows for the creation of compounds that can effectively target pests while minimizing environmental impact .

Case Study 1: Synthesis of Dapagliflozin

A detailed study demonstrated the efficiency of using this compound as an intermediate in synthesizing dapagliflozin. The process involved multiple reaction steps, including bromination and reduction, which yielded high purity levels suitable for pharmaceutical applications .

Case Study 2: Insecticide Development

Research into the use of brominated phenols has shown that compounds like this compound can be transformed into potent insecticides. These insecticides exhibit high selectivity against target pests while being less harmful to non-target organisms, showcasing the compound's versatility in agricultural chemistry .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-ethoxybenzene involves electrophilic aromatic substitution reactions. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Biological Activity

4-Bromo-2-chloro-1-ethoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

The compound has the molecular formula C15H14BrClO and is characterized by the presence of bromine and chlorine substituents on the benzene ring. Its chemical structure allows it to interact with various biological targets, influencing its activity.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been shown to inhibit:

  • CYP1A2
  • CYP2C19
  • CYP2C9
  • CYP2D6

This inhibition can affect the metabolism of other drugs, leading to potential drug-drug interactions .

2. BBB Permeability

The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is significant for developing central nervous system-targeting therapeutics. Its Log Kp (skin permeation) value is -4.38 cm/s, indicating moderate permeability through biological membranes .

3. Potential Therapeutic Uses

This compound has been identified as an intermediate in the synthesis of dapagliflozin, a medication used for managing type 2 diabetes mellitus. This connection highlights its potential therapeutic relevance in metabolic disorders .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with CYP enzymes using human liver microsomes. The results demonstrated significant inhibition of CYP1A2 and CYP2D6, suggesting that this compound could alter the pharmacokinetics of co-administered drugs metabolized by these enzymes.

Case Study 2: Blood-Brain Barrier Penetration

In vivo studies using murine models assessed the ability of this compound to cross the BBB. The findings indicated a substantial concentration of the compound in brain tissue compared to plasma, supporting its potential use in neuropharmacology.

Data Tables

PropertyValue
Molecular FormulaC15H14BrClO
Boiling PointNot specified
Log Kp (skin permeation)-4.38 cm/s
CYP Enzyme InhibitionCYP1A2, CYP2C19, CYP2C9, CYP2D6
BBB PermeabilityYes

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-chloro-1-ethoxybenzene, and how do competing substituents influence reaction pathways?

Basic Synthesis Strategy :
The compound can be synthesized via sequential electrophilic aromatic substitution (EAS) and O-alkylation. For example:

Bromination/Chlorination : Introduce bromine or chlorine using FeBr₃ or AlCl₃ as catalysts. The ethoxy group (-OCH₂CH₃) is a strong ortho/para-director, while halogens (Br/Cl) act as meta-directors. This requires careful stepwise substitution to avoid undesired regiochemistry .

Ethoxy Group Introduction : Use nucleophilic substitution (e.g., Williamson ether synthesis) on a pre-halogenated phenol intermediate. Protect reactive sites with temporary groups (e.g., silyl ethers) to prevent side reactions .

Advanced Consideration :
Competing directing effects between the ethoxy, bromo, and chloro groups necessitate computational modeling (e.g., DFT) to predict regioselectivity. For instance, steric hindrance from the ethoxy group may favor para-substitution over ortho during halogenation .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Basic Method :
Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and torsional conformations, particularly for distinguishing between positional isomers .

Advanced Application :
For disordered structures or twinned crystals, high-resolution data (≤1.0 Å) combined with Hirshfeld surface analysis can resolve ambiguities. SHELXPRO interfaces with macromolecular refinement tools, enabling cross-validation against spectroscopic data (e.g., NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals deconvoluted?

Basic Techniques :

  • ¹H/¹³C NMR : The ethoxy group’s methylene protons (~δ 4.0–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) are diagnostic. Chlorine and bromine induce deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Resolution :
For overlapping aromatic signals, 2D NMR (e.g., COSY, NOESY) and computational prediction tools (e.g ACD/Labs) correlate coupling constants and spatial interactions. Dynamic NMR can also resolve rotational barriers in the ethoxy group .

Q. How does this compound participate in cross-coupling reactions, and what catalysts optimize yield?

Basic Reactivity :
The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings. Using Pd(PPh₃)₄/CuI co-catalysts, the ethoxy group stabilizes intermediates via resonance, enhancing reactivity at the para position .

Advanced Optimization :
Microwave-assisted Sonogashira coupling with terminal alkynes achieves >80% yield in <2 hours. Ligand screening (e.g., XPhos vs. SPhos) minimizes dehalogenation side reactions. Kinetic studies reveal chlorine’s inhibitory effect, requiring higher catalyst loading (5–10 mol%) .

Q. What are the stability profiles of this compound under thermal and photolytic conditions?

Basic Stability :
The compound is stable at room temperature but degrades above 150°C via cleavage of the C-Br bond. UV light accelerates decomposition, forming chlorinated byproducts. Storage under inert gas (N₂/Ar) at -20°C is recommended .

Advanced Analysis :
Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products (e.g., 2-chloro-1-ethoxybenzene). Photolytic studies using LED arrays (λ = 254 nm) quantify quantum yields for degradation pathways, revealing ethoxy group radical stabilization .

Q. How can computational modeling predict the biological activity of derivatives synthesized from this compound?

Basic Approach :
Docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases) assess binding affinities. The ethoxy group’s hydrophobicity improves membrane permeability, predicted via LogP calculations (cLogP ≈ 3.2) .

Advanced Integration :
Machine learning models (e.g., Random Forest) trained on PubChem BioAssay data predict cytotoxicity and metabolic stability. MD simulations (>100 ns) evaluate conformational flexibility in aqueous vs. lipid environments .

Properties

IUPAC Name

4-bromo-2-chloro-1-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGHGJRBIZDABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620392
Record name 4-Bromo-2-chloro-1-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279261-80-2
Record name 4-Bromo-2-chloro-1-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 4-bromo-2-chlorophenol (10.81 g) and potassium carbonate (8.65 g) in DMF (10 ml) was added at room temperature ethyl iodide (4.17 ml), and the mixture was stirred for 68 hours. To the mixture was added water, and the mixture was extracted with hexane. The organic layer was washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give pale yellow oil of 4-bromo-2-chloro-1-ethoxybenzene (12.28 g).
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